

# solriamfetol as a selective dopamine and norepinephrine reuptake inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Solriamfetol Hydrochloride*

Cat. No.: *B10819196*

[Get Quote](#)

## Solriamfetol: A Selective Dopamine and Norepinephrine Reuptake Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

Solriamfetol is a selective dopamine and norepinephrine reuptake inhibitor (DNRI) approved for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea.<sup>[1][2][3][4][5]</sup> Its wake-promoting effects are primarily attributed to its ability to block the reuptake of dopamine (DA) and norepinephrine (NE) at their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).<sup>[6][7]</sup> This action leads to increased extracellular concentrations of these key neurotransmitters in brain regions responsible for alertness and wakefulness.<sup>[7]</sup> This technical guide provides a comprehensive overview of the pharmacological profile of solriamfetol, including its binding affinities, reuptake inhibition potency, and selectivity. Detailed experimental protocols for assessing monoamine reuptake inhibition are also presented, along with visualizations of the core signaling pathway and experimental workflows.

## Mechanism of Action

Solriamfetol exerts its therapeutic effects by binding to and inhibiting the function of DAT and NET.<sup>[1][7][8]</sup> By blocking these transporters, solriamfetol effectively reduces the clearance of

dopamine and norepinephrine from the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.<sup>[1][6]</sup> This dual-action mechanism is believed to be central to its ability to promote wakefulness.<sup>[6][7]</sup> Notably, solriamfetol has a significantly lower affinity for the serotonin transporter (SERT), indicating a selective pharmacological profile.<sup>[8][9]</sup> Some research also suggests that solriamfetol may act as an agonist at the trace amine-associated receptor 1 (TAAR1), which could also contribute to its wake-promoting effects.<sup>[8][10][11]</sup>

## Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of solriamfetol for the human monoamine transporters.

Table 1: Binding Affinity (Ki) of Solriamfetol for Monoamine Transporters

| Transporter                      | Binding Affinity (Ki) in $\mu$ M | Reference                               |
|----------------------------------|----------------------------------|-----------------------------------------|
| Dopamine Transporter (DAT)       | 14.2                             | <a href="#">[1]</a> <a href="#">[8]</a> |
| Norepinephrine Transporter (NET) | 3.7                              | <a href="#">[1]</a> <a href="#">[8]</a> |
| Serotonin Transporter (SERT)     | 81.5                             | <a href="#">[8]</a> <a href="#">[9]</a> |

Table 2: Reuptake Inhibition (IC50) of Solriamfetol for Monoamine Transporters

| Transporter                      | Inhibition Potency (IC50) in $\mu$ M | Reference                               |
|----------------------------------|--------------------------------------|-----------------------------------------|
| Dopamine Transporter (DAT)       | 2.9                                  | <a href="#">[1]</a> <a href="#">[8]</a> |
| Norepinephrine Transporter (NET) | 4.4                                  | <a href="#">[1]</a> <a href="#">[8]</a> |
| Serotonin Transporter (SERT)     | > 100                                | <a href="#">[8]</a>                     |

## Signaling Pathway

The primary signaling pathway affected by solriamfetol is the modulation of dopaminergic and noradrenergic neurotransmission through the inhibition of their respective transporters.



[Click to download full resolution via product page](#)

Caption: Solriamfetol's mechanism of action in the synaptic cleft.

## Experimental Protocols

The characterization of solriamfetol as a selective DNRI is based on established in vitro assays. The following are detailed methodologies for key experiments.

## **Radioligand Binding Assay**

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific transporter.

- Objective: To determine the binding affinity (Ki) of solriamfetol for DAT, NET, and SERT.
- Materials:
  - HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).  
[\[12\]](#)
  - Cell membrane preparations from the aforementioned cells.
  - Radiolabeled ligands: [<sup>3</sup>H]WIN 35,428 for DAT, [<sup>3</sup>H]nisoxetine for NET, [<sup>3</sup>H]citalopram for SERT.  
[\[12\]](#)
  - Assay buffer (e.g., Tris-HCl with appropriate salts).
  - Test compound: Solriamfetol at various concentrations.
  - Known non-labeled ligands for determining non-specific binding (e.g., cocaine for DAT, desipramine for NET, citalopram for SERT).
  - Glass fiber filters.
  - Scintillation fluid and a scintillation counter.
- Procedure:
  - Incubate cell membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of solriamfetol.
  - Allow the binding to reach equilibrium.

- Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Data Analysis:
  - Determine the concentration of solriamfetol that inhibits 50% of the specific binding of the radioligand (IC50).
  - Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC50 / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## In Vitro Reuptake Inhibition Assay

This assay directly measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

- Objective: To determine the functional potency (IC50) of solriamfetol to inhibit the reuptake of dopamine, norepinephrine, and serotonin.
- Materials:
  - HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).  
[\[12\]](#)
  - Cell culture medium and 96-well microplates.  
[\[12\]](#)
  - Assay buffer (e.g., Krebs-Henseleit buffer).  
[\[12\]](#)
  - Radiolabeled monoamine substrates: [<sup>3</sup>H]dopamine, [<sup>3</sup>H]norepinephrine, or [<sup>3</sup>H]serotonin.  
[\[12\]](#)

- Known transporter inhibitors for determining non-specific uptake (e.g., mazindol for DAT and NET, paroxetine for SERT).[12]
- Test compound: Solriamfetol at various concentrations.
- Procedure:
  - Plate the cells in 96-well plates and allow them to adhere.
  - Pre-incubate the cells with varying concentrations of solriamfetol or a known inhibitor.
  - Initiate uptake by adding the radiolabeled monoamine substrate.[12]
  - Incubate for a defined period at an appropriate temperature (e.g., 37°C).
  - Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[12]
  - Lyse the cells.
  - Measure the radioactivity within the cells using a scintillation counter.
- Data Analysis:
  - Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake.[12]
  - Determine the IC50 value by plotting the percentage of inhibition against the concentration of solriamfetol.[12]

## Experimental Workflow

The following diagram illustrates a typical workflow for assessing the monoamine reuptake inhibition profile of a compound like solriamfetol.



[Click to download full resolution via product page](#)

Caption: General workflow for assessing monoamine reuptake inhibition.

## Conclusion

Solriamfetol is a selective dopamine and norepinephrine reuptake inhibitor with a well-defined in vitro pharmacological profile. Its higher potency for inhibiting DAT and NET compared to SERT underscores its targeted mechanism of action, which is believed to be the foundation of its clinical efficacy in treating excessive daytime sleepiness. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of solriamfetol and the development of novel compounds with similar pharmacological properties.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solriamfetol: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-marketing safety profile of solriamfetol: A real-world disproportionality analysis using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Solriamfetol - Wikipedia [en.wikipedia.org]
- 9. solriamfetol [drugcentral.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [solriamfetol as a selective dopamine and norepinephrine reuptake inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10819196#solriamfetol-as-a-selective-dopamine-and-norepinephrine-reuptake-inhibitor>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)